Product packaging for Levonorgestrel(Cat. No.:CAS No. 797-63-7)

Levonorgestrel

Cat. No.: B1675169
CAS No.: 797-63-7
M. Wt: 312.4 g/mol
InChI Key: WWYNJERNGUHSAO-XUDSTZEESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Levonorgestrel (C21H28O2, CAS 797-63-7), with a molecular weight of 312.45 g/mol, is a second-generation synthetic progestogen and the active enantiomer of norgestrel . This compound is a critical reference standard in pharmacological and biochemical research. Its primary research value lies in its high-affinity binding to intracellular progesterone and androgen receptors . Upon binding, this compound modulates gene transcription, and its key studied mechanisms include the inhibition of pituitary gonadotropin secretion, which blunts the mid-cycle luteinizing hormone (LH) surge and can inhibit ovulation . It also induces a thickening of cervical mucus, which presents a barrier to sperm penetration . Researchers employ this compound as a model compound to study the physiology of steroid hormones, the development of hormonal contraceptives, and the pharmacokinetics of synthetic progestogens . It is also used in studies investigating the treatment of endometrial hyperplasia and menorrhagia . This compound is extensively metabolized in the liver, primarily by the CYP3A4 isoenzyme, and has a terminal elimination half-life of approximately 24 to 27 hours . This product is strictly for research use only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28O2 B1675169 Levonorgestrel CAS No. 797-63-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23H,3,5-12H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYNJERNGUHSAO-XUDSTZEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3036496, DTXSID3047477
Record name Levonorgestrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3036496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dl-Norgestrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Levonorgestrel
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014511
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

In water, 1.73 mg/L, temp not stated., 5.83e-03 g/L
Record name Levonorgestrel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00367
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NORGESTREL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3595
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Levonorgestrel
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014511
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Crystals from methanol, Crystals from diethyl ether-hexane

CAS No.

797-63-7, 6533-00-2
Record name Levonorgestrel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=797-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norgestrel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6533-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levonorgestrel [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000797637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norgestrel [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006533002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levonorgestrel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00367
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Levonorgestrel
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=744007
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Levonorgestrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3036496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dl-Norgestrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Norgestrel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.758
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NORGESTREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J8Q1747Z2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LEVONORGESTREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W7SIA7YZW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name NORGESTREL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3595
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Levonorgestrel
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014511
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

232-239, 205-207 °C, 240 °C
Record name Levonorgestrel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00367
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NORGESTREL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3595
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Levonorgestrel
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014511
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanisms of Action: Molecular and Cellular Perspectives

Steroid Receptor Binding Dynamics of Levonorgestrel

This compound, a synthetic progestogen, exerts its biological effects primarily through its interaction with various steroid hormone receptors. Its binding profile is characterized by a strong affinity for progesterone (B1679170) and androgen receptors, moderate to low affinity for mineralocorticoid and glucocorticoid receptors, and a notable absence of interaction with the estrogen receptor.

This compound is a potent agonist of the progesterone receptor (PR). stanford.eduresearchgate.net It binds with high affinity to PR, initiating a signal transduction cascade that mimics the effects of natural progesterone. nih.govnih.gov Research indicates that the relative binding affinity of this compound for the progesterone receptor is significantly high, measured at 323%. adooq.com Upon binding, the this compound-receptor complex modulates the transcription of target genes, leading to its primary progestational effects. nih.gov

This compound also demonstrates a significant interaction with the androgen receptor (AR), to which it binds with high affinity. nih.govdrugbank.com Its relative binding affinity for the AR is approximately 58%. adooq.com This interaction is responsible for the androgenic properties of the compound. nih.gov

Further research has elucidated that the metabolism of this compound can enhance its androgenic activity. The metabolite 5-alpha-dihydrothis compound (5α-LNG) exhibits an even greater binding affinity for the androgen receptor compared to the parent compound. nih.gov This metabolic conversion amplifies its androgenic effects. nih.gov Studies have shown that the androgenic properties of this compound can stimulate the proliferation of human breast epithelial cells and induce the expression of androgen-responsive genes such as Kallikrein-3 (KLK3). nih.gov The proliferative effects driven by this compound can be diminished through the inhibition of the androgen receptor, highlighting the functional significance of this interaction. nih.gov

This compound exhibits a lower affinity for glucocorticoid (GR) and mineralocorticoid receptors (MR) compared to its interaction with progesterone and androgen receptors. adooq.com The relative binding affinity has been reported as 7.5% for glucocorticoid receptors and 17% for mineralocorticoid receptors. adooq.com

Despite its lower binding affinity, this compound functions as a mineralocorticoid receptor antagonist. nih.gov In comparative studies, this compound was found to be a more potent MR antagonist than the well-known diuretic spironolactone. nih.gov This anti-mineralocorticoid activity is a key characteristic of its off-target effects. nih.gov

A defining characteristic of this compound's receptor binding profile is its lack of estrogenic activity. nih.gov It displays a negligible binding affinity for the estrogen receptor (ER), which is reported to be less than 0.02%. adooq.com This lack of significant interaction with the ER provides a molecular basis for the absence of estrogen-like effects when the compound is administered. nih.gov

Interactive Table: Relative Binding Affinities of this compound to Steroid Receptors

ReceptorRelative Binding Affinity (%)
Progesterone Receptor (PR)323
Androgen Receptor (AR)58
Mineralocorticoid Receptor (MR)17
Glucocorticoid Receptor (GR)7.5
Estrogen Receptor (ER)< 0.02

Endocrine System Modulation

This compound significantly modulates the endocrine system by acting on the hypothalamic-pituitary-ovarian (HPO) axis. researchgate.netwikipedia.org The primary mechanism involves the suppression of gonadotropin-releasing hormone (GnRH) from the hypothalamus. drugbank.comnih.gov This action, in turn, blunts the pre-ovulatory surge of luteinizing hormone (LH) from the pituitary gland. drugbank.comnih.gov The HPO axis is the central regulator of female reproductive hormones, where GnRH stimulates the pituitary to release LH and follicle-stimulating hormone (FSH), which then act on the ovaries. researchgate.net

Research has shown that the timing of this compound administration is critical to its effect on ovulation. When administered in the pre-ovulatory phase, before the natural LH surge begins, this compound can effectively suppress or delay ovulation. researchgate.netnih.gov One study found that this compound can disrupt the ovulatory process in a high percentage of cycles when the dominant follicle's diameter is between 12 and 17 mm. nih.gov However, if administered after the LH surge has already commenced, it does not block ovulation. nih.gov This disruption of the ovulatory process is a key component of its mechanism of action. nih.gov

Gonadotropin Secretion Suppression Studies (LH and FSH)

This compound exerts a significant influence on the hypothalamic-pituitary-ovarian axis, primarily through the suppression of gonadotropin secretion. As a synthetic progestin, it mimics the effects of progesterone and initiates a negative feedback loop on the hypothalamus. britannica.com This feedback mechanism leads to a decreased release of gonadotropin-releasing hormone (GnRH). The reduction in GnRH pulses, in turn, suppresses the pituitary gland's secretion of both luteinizing hormone (LH) and follicle-stimulating hormone (FSH). britannica.comwikipedia.org

The suppression of LH is particularly critical to this compound's mechanism of action. A surge in LH is the primary trigger for ovulation; by blunting or inhibiting this surge, this compound effectively prevents or delays the release of an egg from the ovary. britannica.comnih.govnih.gov Studies have shown that when administered before the onset of the LH surge, this compound can consistently inhibit ovulation. nih.gov However, its effectiveness in blocking ovulation diminishes if administered after the LH surge has already begun. nih.gov

Reproductive Tract Physiological Alterations

Ovarian Follicular Development and Ovulation Inhibition Research

The primary and most well-documented mechanism of action for this compound is the inhibition of ovulation. wikipedia.orgnih.gov This is achieved by disrupting the hormonal cascade that leads to follicular maturation and rupture. By suppressing the pre-ovulatory LH surge, this compound prevents the final stages of follicle development and the subsequent release of a viable oocyte. britannica.comnih.gov The timing of administration is crucial; its efficacy is highest when taken before the LH surge begins. nih.gov

Research has identified specific dosages required for consistent ovulation inhibition. While lower doses may not consistently prevent ovulation, studies have determined that a daily oral dose of 0.115 mg of this compound is the lowest effective dosage for consistent ovulation inhibition. nih.govresearchgate.net Studies investigating various oral dosages have demonstrated a dose-proportional effect on the suppression of ovarian activity. nih.gov Even in cycles where ovulation is not completely suppressed, this compound can cause disturbances in follicular development and rupture. ufba.br

It is important to note that when used for emergency contraception after ovulation has already occurred, this compound is ineffective at preventing pregnancy. wikipedia.orgoup.com This underscores that its primary mechanism is the prevention of fertilization by inhibiting ovulation, rather than a post-fertilization effect. researchgate.net

Cervical Mucus Rheology and Sperm Migration Interference

This compound induces significant changes in the physical properties of cervical mucus, creating a barrier that impedes sperm migration. britannica.comnih.gov Under the influence of this compound, the cervical mucus becomes thick, viscous, and reduced in quantity. nih.govresearchgate.net This altered rheology makes it difficult for sperm to penetrate the cervical canal and travel into the upper reproductive tract, thereby preventing them from reaching the site of potential fertilization in the fallopian tubes. britannica.comnih.gov

This effect on cervical mucus is a key contraceptive mechanism, particularly for low-dose, continuous-use methods like progestin-only pills and this compound-releasing intrauterine systems. nih.gov The thickening of the cervical mucus occurs relatively quickly after administration. researchgate.net Studies have shown that women using hormonal contraceptives containing progestins have more viscous cervicovaginal fluid compared to those not using them. nih.gov This physical barrier is a consistent and important contributor to the contraceptive efficacy of this compound.

Endometrial Receptivity and Decidualization Research

The effect of this compound on the endometrium and its receptivity to implantation has been a subject of extensive research. The consensus from numerous studies is that this compound, particularly at the doses used for emergency contraception, has no significant effect on the endometrium that would prevent the implantation of a fertilized egg. wikipedia.orgresearchgate.net

Investigations into molecular markers of endometrial receptivity—such as leukemia inhibitory factor (LIF), integrin αvβ3, and mucin 1—have largely shown no clinically significant alterations following this compound administration. oup.comoup.comnih.govresearchgate.net While one study noted minor changes, such as a decline in progesterone receptor (PR)-A and PR-B immunoreactivity in glandular epithelium and an increase in stromal LIF expression after repeated oral doses, these were not considered sufficient to inhibit implantation. oup.comnih.govki.se Furthermore, in vitro studies using a 3-D endometrial cell culture model found that this compound did not impair blastocyst attachment. ki.seec-ec.org

Therefore, the available scientific evidence does not support the hypothesis that this compound functions by preventing implantation. Its contraceptive action is primarily pre-fertilization. oup.comresearchgate.net

Fallopian Tube Motility Investigations

The potential impact of this compound on fallopian tube function, which is critical for gamete and embryo transport, has yielded conflicting research findings. Some in vitro studies have suggested that this compound can reduce the ciliary beat frequency (CBF) in human fallopian tubes and rat oviducts. nih.govconsensus.appresearchgate.net This reduction in ciliary activity could theoretically delay the transport of the ovum or zygote. nih.govconsensus.app One study demonstrated a dose-dependent decrease in tubal ciliary beat frequency with increasing concentrations of this compound, which led to embryo retention in the fallopian tubes of mice. nih.gov

However, other research, specifically investigating this compound at concentrations relevant to emergency contraception, found no significant effect on either ciliary beat frequency or muscular contraction of the human fallopian tube. nih.govresearchgate.net These studies suggest that at the doses used for emergency contraception, the fallopian tube is unlikely to be a primary target for this compound's action. nih.govresearchgate.net The evidence regarding a potential link between this compound use and an increased risk of ectopic pregnancy due to altered tubal motility is also conflicting and not definitively established. researchgate.net

Interactive Data Table: Summary of this compound's Effect on Fallopian Tube Motility

Study Finding Effect on Ciliary Beat Frequency (CBF) Effect on Muscular Contraction Implication
In vitro studies (higher concentrations) Decreased Not always assessed Potential for delayed ovum/zygote transport
In vitro studies (EC concentrations) No significant change No significant change Fallopian tube unlikely a primary target for EC
In vivo (mouse model) Decreased (dose-dependent) Not assessed Led to embryo retention

Sperm Function and Capacitation Effects: A Research Debate

The question of whether this compound directly affects sperm function, including motility and the capacitation process required for fertilization, remains a topic of scientific debate with mixed evidence. Some in vitro studies have reported that high concentrations of this compound can negatively impact sperm motility, including a dose-dependent decrease in curvilinear velocity. nih.gov At a high concentration (100 ng/mL), a marginal decrease in the zona binding capacity of sperm was also observed. nih.gov

However, other studies, particularly those using this compound concentrations similar to what is found in the body after emergency contraception use, have found no significant effect on various sperm functions. ec-ec.orgnih.govresearchgate.net Research assessing motile sperm recovered from human fallopian tubes in vitro after exposure to this compound found no impact on their numbers, adhesion to the tubal epithelium, or acrosome reaction rate. nih.gov Similarly, this compound did not inhibit the acrosome reaction at concentrations relevant to emergency contraception. nih.gov Given these findings, it is considered unlikely that a direct effect on sperm function is a significant contributor to the contraceptive action of this compound when used for emergency contraception. nih.gov

Interactive Data Table: Research Findings on this compound's Effect on Sperm Function

Sperm Parameter Finding at High Concentrations Finding at EC-Relevant Concentrations
Motility (Curvilinear Velocity) Decreased (dose-dependent) No significant effect
Zona Binding Capacity Marginally decreased No significant effect
Acrosome Reaction No effect No significant effect
Sperm Recovery from Fallopian Tube Not assessed No significant effect

Pharmacological Investigations of Levonorgestrel

Pharmacodynamic Profiling and Receptor Specificity Research

Pharmacodynamic studies of levonorgestrel have primarily focused on its interactions with steroid hormone receptors, given its classification as a progestogen. This compound functions as an agonist of the progesterone (B1679170) receptor (PR), which is its main biological target. wikipedia.org Binding to the progesterone receptor in target cells initiates a cascade of events, leading to altered gene transcription and protein synthesis, ultimately mediating its progestational effects. nih.gov

Beyond the progesterone receptor, research indicates that this compound also binds to the androgen receptor. drugbank.comnih.gov This interaction contributes to some of its pharmacological effects. Studies have also explored its affinity for other steroid hormone receptors, including the estrogen receptor, glucocorticoid receptor, and mineralocorticoid receptor. drugbank.com While some interaction with these receptors has been noted, the primary and most significant binding affinities are for the progesterone and androgen receptors. drugbank.com

The binding of this compound to these receptors, particularly the progesterone receptor, is central to its mechanism of action in various therapeutic applications. For instance, in contraception, this binding contributes to the suppression of gonadotropins, thereby inhibiting ovulation by disrupting the luteinizing hormone (LH) surge. nih.govdrugbank.comctcsrh.org

Pharmacokinetic Analyses and Metabolic Pathways

Pharmacokinetic studies provide crucial insights into how this compound is absorbed, distributed, metabolized, and eliminated by the body. These studies are essential for understanding its systemic exposure and the factors that can influence its levels.

Absorption and Distribution Studies

Orally administered this compound is rapidly and almost completely absorbed from the gastrointestinal tract. medicines.org.ukmedsafe.govt.nzdrugs.comgeneesmiddeleninformatiebank.nl The absolute bioavailability of oral this compound is reported to be nearly 100%, indicating that a high proportion of the administered dose reaches the systemic circulation. nih.govmedicines.org.ukmedsafe.govt.nzdrugs.comgeneesmiddeleninformatiebank.nltga.gov.au

Peak serum concentrations (Cmax) of this compound are typically reached within a few hours after oral administration. For example, after a single 1.5 mg oral dose, mean Cmax values have been reported around 16.2 ng/mL, with Tmax around 2 hours in women with normal BMI. drugbank.com Following a single 0.75 mg oral dose, mean maximum serum concentrations were around 14.1 ng/mL at approximately 1.6 hours. drugs.comresearchgate.net

This compound is also absorbed when administered via other routes, such as subdermal implants or intrauterine devices (IUDs). With subdermal implants, Cmax is attained within 2-3 days after insertion. drugbank.com this compound released from an IUD is absorbed locally into the uterine cavity, with systemic absorption also occurring, reaching maximum serum concentrations within the first two weeks after insertion. tga.gov.au

Once absorbed, this compound is distributed throughout the body. The apparent volume of distribution of this compound is reported to be approximately 1.8 L/kg or around 128-260 L in different studies. drugbank.comdrugs.comgeneesmiddeleninformatiebank.nlepa.gov

Hepatic Metabolism and Conjugation Research (e.g., Hydroxylation, Reduction, Sulfate (B86663), Glucuronide Conjugates)

This compound undergoes extensive metabolism, primarily in the liver. wikipedia.orgnih.govmedicines.org.ukmedsafe.govt.nzgeneesmiddeleninformatiebank.nltga.gov.au The biotransformation follows typical steroid metabolism pathways. medicines.org.ukmedsafe.govt.nz

Key metabolic reactions include reduction of the Δ4-3-oxo group in ring A and hydroxylation at various positions, notably at carbons 2α, 1β, and 16β. fda.govdrugbank.comcapes.gov.brsigmaaldrich.com These phase I metabolic reactions are followed by phase II conjugation. wikipedia.org

Conjugation primarily involves the formation of sulfate and glucuronide conjugates. wikipedia.orgdrugbank.commedicines.org.ukmedsafe.govt.nztga.gov.aupharmgkb.orgwho.int Sulfate conjugates are prominent in the circulation, while glucuronide conjugates are the primary form excreted in urine and feces. drugbank.comtga.gov.aufda.govdrugbank.comcapes.gov.brpharmgkb.orgwho.int High levels of conjugated and unconjugated 3α, 5β-tetrahydrothis compound have been identified in plasma. drugbank.compharmgkb.orgwho.int Small quantities of other metabolites, such as 3α, 5α-tetrahydrothis compound and 16β-hydroxythis compound, are also formed. drugbank.compharmgkb.orgwho.int

Hepatic cytochrome P450 (CYP) enzymes are involved in the metabolism of this compound, with CYP3A4 being identified as a main enzyme. medicines.org.ukmedsafe.govt.nzfda.govwho.intmdpi.commedscape.com Other enzymes such as CYP2E1, CYP2C19, and CYP2C9 may also play a role, albeit to a lesser extent. tga.gov.au No pharmacologically active metabolites of this compound have been identified. medicines.org.ukmedsafe.govt.nzpharmgkb.org

Protein Binding Research (e.g., Sex Hormone-Binding Globulin and Albumin)

This compound is highly bound to plasma proteins in the circulation, with protein binding ranging from 97.5% to 99%. drugbank.commedicines.org.ukdrugs.comwho.int The primary binding proteins are sex hormone-binding globulin (SHBG) and serum albumin. drugbank.commedicines.org.ukdrugs.comgeneesmiddeleninformatiebank.nltga.gov.auwho.intmdpi.comthieme-connect.com

This compound is specifically bound to SHBG and non-specifically bound to albumin. geneesmiddeleninformatiebank.nltga.gov.au Approximately 64-65% of the total serum drug concentration is specifically bound to SHBG, while about 30-37.1% is non-specifically bound to albumin. medicines.org.ukgeneesmiddeleninformatiebank.nltga.gov.auepa.govnih.govnih.gov Only a small fraction, around 1.1% to 1.5%, exists as free steroid in the serum. medicines.org.ukgeneesmiddeleninformatiebank.nlepa.govnih.govnih.gov

The binding of this compound to SHBG is of particular significance as SHBG levels can be influenced by other hormones, such as estrogens. geneesmiddeleninformatiebank.nltga.gov.autga.gov.au Changes in SHBG concentrations can affect the relative distribution of this compound between SHBG and albumin-bound fractions, thereby influencing its free concentration. geneesmiddeleninformatiebank.nltga.gov.au For instance, the ethinylestradiol-induced increase in SHBG concentration can lead to an increase in the SHBG-bound fraction and a decrease in the albumin-bound fraction of this compound. geneesmiddeleninformatiebank.nltga.gov.au Studies have shown that SHBG levels can be reduced within a few days after this compound administration via implants. drugbank.commdpi.com Conversely, SHBG levels increased with the use of oral this compound combined with ethinyl estradiol (B170435). mdpi.comnih.gov

Species differences in this compound binding to serum proteins have been observed, with binding occurring to SHBG and albumin in monkeys and rabbits, but primarily to albumin in rats. thieme-connect.com

Elimination and Clearance Rate Studies

This compound is primarily eliminated from the body through the excretion of its metabolites in urine and feces. medicines.org.ukgeneesmiddeleninformatiebank.nltga.gov.aufda.gov Only trace amounts of unchanged this compound are excreted. geneesmiddeleninformatiebank.nltga.gov.au

Approximately 40% to 68% of an oral dose of this compound and its metabolites are excreted in the urine, while about 16% to 48% are excreted in feces. tga.gov.aufda.gov The excretion ratio of metabolites in feces to urine is approximately 1:1. geneesmiddeleninformatiebank.nltga.gov.au

The elimination half-life of this compound varies depending on the route of administration and individual factors, typically ranging from 20 to 60 hours after oral administration. nih.govdrugbank.comresearchgate.net Mean elimination half-lives around 24.4 to 29.7 hours have been reported after a single dose in women with normal BMI. drugbank.com After removal of subdermal implants, the this compound decay rate suggests a half-life around 42 hours. nih.gov

The total clearance of this compound from plasma is approximately 1.0 mL/min/kg. geneesmiddeleninformatiebank.nltga.gov.auepa.gov Studies have reported mean clearance values around 4.8 to 7.06 L/h in healthy female volunteers with normal BMI. drugbank.com

Population Pharmacokinetic Modeling and Influencing Factors

Population pharmacokinetic modeling of this compound aims to characterize the variability in its pharmacokinetic parameters within a population and identify factors that contribute to this variability.

Studies have shown that body weight can affect systemic this compound concentration, with lower body weight potentially leading to increased concentrations. tga.gov.au Obesity has been associated with decreased this compound concentrations (Cmax and AUC), with approximately a 50% decrease observed in obese women compared to those with normal BMI. medicines.org.uk

Concomitant use of liver enzyme inducers, particularly CYP3A4 inducers, can enhance the metabolism of this compound, leading to decreased plasma levels. medicines.org.ukmedsafe.govt.nzmedscape.com Examples of such inducers include efavirenz (B1671121), barbiturates, carbamazepine, phenytoin, rifampicin, and St. John's Wort. medicines.org.ukmedsafe.govt.nzmedscape.com Efavirenz, for instance, has been shown to reduce plasma levels of this compound (AUC) by around 50%. medicines.org.ukmedsafe.govt.nzmdpi.com

Conversely, some drugs may increase this compound levels by inhibiting its metabolism, such as certain CYP3A4 inhibitors. medscape.com

The rate of metabolism can differ considerably among individuals, which may contribute to the observed wide variation in this compound clearance among users. drugbank.comfda.govpharmgkb.orgwho.int

Drug Interactions and Synergistic Research

Hepatic Enzyme Induction Effects on Levonorgestrel Metabolism (e.g., CYP3A4 Inducers)

The metabolism of this compound can be significantly influenced by concomitant use of hepatic enzyme inducers, particularly those affecting the CYP3A4 enzyme pathway. mims.comwww.gov.uk Concomitant administration of CYP3A4 inducers increases the metabolic rate of this compound, leading to decreased plasma concentrations. www.gov.uk This effect can potentially reduce the contraceptive efficacy of this compound-containing products. www.gov.uk Examples of CYP3A4 inducers that can impact this compound levels include rifampicin, phenytoin, carbamazepine, primidone, and the herbal supplement St. John's Wort. nih.govmims.com The antiretroviral efavirenz (B1671121), a CYP3A4 inducer, has been shown to reduce plasma levels (AUC) of this compound by approximately 50%. www.gov.uk Elevated levels of CYP3A4 enzymes and the resulting increased metabolism of this compound can persist for up to four weeks after discontinuation of the enzyme-inducing substance. www.gov.uk

Molecular and Spectroscopic Analyses of Binding Interactions with Transport Proteins

Studies employing spectroscopic techniques and molecular docking analysis have investigated the binding interactions of this compound with transport proteins, such as bovine serum albumin (BSA), which serves as a model for human serum albumin. africaresearchconnects.comresearchgate.net Research indicates that this compound binds to BSA with high stability, characterized by a static quenching mechanism that reduces the intrinsic fluorescence of BSA. africaresearchconnects.com Molecular analysis has identified a specific binding site for this compound within BSA, located between subdomains IIA and IIIA. africaresearchconnects.com The binding process is described as spontaneous and entropy-driven, suggesting the involvement of van der Waals forces and hydrogen bonding. africaresearchconnects.com Furthermore, the presence of other substances, such as ascorbic acid and salicylic (B10762653) acid, has been shown to alter the conformation of BSA, leading to a reduction in its binding affinity for this compound. africaresearchconnects.com This modulation of binding interactions by other compounds highlights a potential factor influencing the pharmacokinetics of this compound. africaresearchconnects.com

Preformulation Studies on Excipient Interactions

Preformulation studies are crucial for evaluating potential interactions between an active pharmaceutical ingredient like this compound and various excipients used in dosage formulations. zenodo.orggyanvihar.orgpharmacophorejournal.com These studies aim to ensure the stability and desired performance attributes of the final drug product. zenodo.orggyanvihar.orgpharmacophorejournal.com Investigations utilizing techniques such as FTIR, DSC, and PXRD analysis have been conducted to assess drug-excipient compatibility. zenodo.orggyanvihar.orgresearchgate.net Studies have indicated a lack of chemical interaction between this compound and certain excipients like microcrystalline cellulose, sodium carboxymethyl cellulose, calcium lactate (B86563) pentahydrate, α-lactose monohydrate, and talc (B1216) at ambient temperature. researchgate.net However, potential chemical interactions have been observed with other excipients, such as aspartame (B1666099) and magnesium stearate, both at ambient temperature and when heated. researchgate.net Interactions with mannitol, starch, and colloidal silicon dioxide were not observed at ambient temperature but were noticed upon heating. researchgate.net Precautions may also be necessary when formulating this compound with PVP due to the possibility of chemical interaction even at ambient temperature. researchgate.net These findings underscore the importance of careful excipient selection during the development of this compound formulations to maintain stability and optimize drug release. zenodo.orggyanvihar.orgresearchgate.net

Research on Combination Therapies and Multipurpose Prevention Technologies

Research is exploring the potential of combining this compound with other agents to enhance its efficacy or create multipurpose prevention technologies.

This compound and Anti-inflammatory Agents (e.g., Piroxicam)

Studies have investigated the co-administration of this compound with non-steroidal anti-inflammatory drugs (NSAIDs) like piroxicam (B610120) to potentially improve the effectiveness of emergency contraception. sciencemediacentre.orgpharmaceutical-journal.comnews-medical.netracgp.org.autime.com A randomized controlled trial published in The Lancet investigated the use of this compound plus piroxicam as oral emergency contraception. sciencemediacentre.orgpharmaceutical-journal.comnews-medical.netracgp.org.au The study, conducted in Hong Kong, involved women seeking emergency contraception within 72 hours of unprotected sexual intercourse. pharmaceutical-journal.comracgp.org.au Participants received a 1.5 mg dose of this compound along with either 40 mg of piroxicam or a placebo. racgp.org.au The results indicated that the percentage of pregnancies prevented was significantly higher in the group that received piroxicam plus this compound compared to the placebo plus this compound group. pharmaceutical-journal.comnews-medical.netracgp.org.au Specifically, the combination prevented 94.7% of expected pregnancies, while this compound alone prevented 63.4%. pharmaceutical-journal.comnews-medical.nettime.com Researchers suggest that the synergistic contraceptive effect of piroxicam may involve post-ovulatory mechanisms in addition to effects on ovulation, whereas this compound is primarily known to be effective before ovulation. pharmaceutical-journal.comnews-medical.nettime.com Piroxicam, as a COX inhibitor, can suppress prostaglandins, which are involved in triggering ovulation, thereby potentially enhancing the effectiveness of emergency contraception. news-medical.nettime.com While these findings are considered promising, further research is needed to confirm these effects in broader populations and potentially with alternative NSAIDs due to concerns regarding the side effect profile of oral piroxicam for acute use in some regions. sciencemediacentre.org

Data from a randomized controlled trial on this compound and Piroxicam co-treatment for emergency contraception: pharmaceutical-journal.comnews-medical.netracgp.org.au

Treatment GroupNumber of ParticipantsPregnancies ObservedExpected Pregnancies (estimated)Percentage of Expected Pregnancies Prevented
This compound + Piroxicam41811994.7%
This compound + Placebo41871963.4%

Integrated Approaches with Antiretroviral or Immunomodulatory Agents

Research is also exploring integrated approaches combining this compound with antiretroviral (ARV) or immunomodulatory agents to develop multipurpose prevention technologies (MPTs). patsnap.comnih.govfsrh.orgresearchgate.nethivclinic.ca These technologies aim to provide both contraception and protection against sexually transmitted infections, including HIV. Drug-drug interactions between hormonal contraceptives and some antiretroviral medications can occur, potentially affecting contraceptive efficacy. nih.govfsrh.org Specifically, certain non-nucleoside reverse transcriptase inhibitors (NNRTIs), such as efavirenz, and ritonavir-boosted protease inhibitors are known enzyme inducers that can reduce the exposure of hormonal contraceptives like this compound. fsrh.orghivclinic.ca Studies have shown that efavirenz-containing ART can lead to reduced this compound pharmacokinetic values and increased pregnancy rates in women using this compound-only implants compared to those not using efavirenz. fsrh.orgresearchgate.net this compound concentrations have been found to be inversely related to efavirenz concentrations. hivclinic.ca Despite these potential interactions, the contraceptive effectiveness of the this compound-releasing intrauterine device (LNG-IUD) is considered to be unaffected by drug-drug interactions with ART, likely due to its localized delivery and action. nih.govfsrh.org Research continues to evaluate the pharmacokinetics and effectiveness of this compound in combination with various ARV regimens to inform the development and use of MPTs for women living with or at risk of HIV. nih.govresearchgate.net

Clinical Efficacy and Therapeutic Applications Research Mechanistic Focus

Contraceptive Efficacy Research Frameworks

Levonorgestrel's primary use as a contraceptive stems from its ability to interfere with several key processes required for pregnancy. drugbank.com Research frameworks in this area focus on elucidating the precise mechanisms by which it prevents conception, particularly concerning ovulation and the events surrounding fertilization and implantation.

Efficacy in Ovulation Delay and Inhibition

A significant body of research highlights the role of this compound in inhibiting or delaying ovulation. ec-ec.orgclae-la.orgfigo.orgconsensus.app The compound achieves this primarily by suppressing the pre-ovulatory luteinizing hormone (LH) surge. drugbank.comec-ec.orgclae-la.orgfigo.org By binding to progesterone (B1679170) receptors, this compound slows the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn suppresses the LH surge necessary for follicular rupture and egg release. drugbank.com Studies have shown that when taken before the LH surge has begun, this compound can impede follicular development and maturation, or the release of the egg itself. ec-ec.orgclae-la.orgfigo.org this compound implants, which release a constant low dose, inhibit ovulation in a significant percentage of cycles, with the rate of inhibition being higher in the first year of use when the release rate is highest. tandfonline.com Even in cycles where ovulation is not completely inhibited, this compound can promote ovulatory dysfunction, such as a blunted and short-duration LH peak, which may result in an oocyte incapable of fertilization. tandfonline.com

Pre-fertilization versus Post-fertilization Effects: Ongoing Scientific Inquiry

The scientific inquiry into this compound's mechanism of action includes extensive research into its effects both before and after fertilization. While its primary mechanism in emergency contraception is considered to be the inhibition or delay of ovulation, the extent of its effects on pre-fertilization events (like sperm function) and post-fertilization events (like implantation) has been a subject of ongoing investigation and some debate. ec-ec.orgclae-la.orgconsensus.apptandfonline.comobservatoriobioetica.orgresearchgate.net

Early studies suggested that this compound might interfere with sperm motility by thickening cervical mucus, thereby impeding sperm migration. drugbank.comclae-la.orgfigo.orgmims.com However, more recent evidence, particularly concerning its use as emergency contraception, has questioned the significance of this effect over the short term. drugbank.comclae-la.orgfigo.orgobservatoriobioetica.org Some research indicates that at the doses used for emergency contraception, this compound does not significantly affect sperm function or migration. consensus.appobservatoriobioetica.org

Regarding post-fertilization effects, the prevailing scientific consensus, supported by numerous studies, is that this compound does not prevent the implantation of a fertilized egg. ec-ec.orgclae-la.orgfigo.orgconsensus.app Studies evaluating the effect of this compound on endometrial receptivity have largely shown no significant alterations that would prevent implantation. clae-la.orgfigo.orgmims.com Research, including in vitro studies, has demonstrated that this compound does not prevent the attachment of human embryos to a simulated endometrial environment. clae-la.orgfigo.org The understanding that this compound is ineffective after ovulation and does not prevent implantation explains why its efficacy is dependent on the timing of administration relative to ovulation. ec-ec.orgfigo.orgfda.gov However, some literature suggests that when administered pre-ovulation, this compound may induce luteal effects, such as decreased progesterone levels, altered glycodelin levels, and a shortened luteal phase, which could potentially represent a pre-ovulatory induced post-fertilization effect, although their clinical relevance in humans remains unclear and this is not considered a primary mechanism. consensus.apptandfonline.comobservatoriobioetica.orgresearchgate.net

Impact of Timing of Administration on Efficacy Mechanisms

The timing of this compound administration is a critical factor influencing its efficacy and the mechanisms through which it acts. ec-ec.orgfigo.orgconsensus.app Research consistently shows that this compound is most effective in preventing pregnancy when taken before ovulation. ec-ec.orgfigo.orgfda.govresearchgate.netnih.gov Its primary mechanism of action, the inhibition or delay of the LH surge and subsequent ovulation, is contingent upon administration prior to the onset of the surge. ec-ec.orgclae-la.orgfigo.orgfda.gov Studies have demonstrated that when this compound is taken after the LH surge has begun or after ovulation has occurred, its effectiveness in preventing pregnancy is significantly reduced or absent. ec-ec.orgfigo.orgfda.govnih.gov This reinforces the understanding that its main contraceptive effect is exerted by preventing or disrupting the process of ovulation. ec-ec.orgfigo.orgconsensus.appfda.gov The impact of timing is further illustrated by studies showing that administration in the early follicular phase can prolong the cycle length due to a delay in ovulation. gfmer.ch

Therapeutic Applications Beyond Contraception

Beyond its primary use as a contraceptive, this compound has demonstrated therapeutic utility in managing certain gynecological conditions, primarily through its progestogenic effects on the endometrium and hormonal regulation. drugbank.comendometriozisdernegi.orgmdpi.comnih.gov

Endometriosis Treatment Mechanisms

This compound, particularly when delivered via an intrauterine system (LNG-IUS), is utilized in the management of endometriosis-related symptoms, such as pelvic pain. endometriozisdernegi.orgmdpi.comnih.govoup.comresearchgate.net While the precise mechanism of action of the LNG-IUS in treating endometriosis is not fully understood, it is believed to exert its effects primarily through local action on the ectopic endometrial tissue. endometriozisdernegi.orgnih.govoup.com The high local concentrations of this compound released by the IUS induce decidualization and atrophy of the endometrial implants, leading to a reduction in their size and activity. mdpi.comnih.govoup.com This localized progestogenic effect can suppress the growth of endometrial tissue outside the uterus. nih.gov Secondary mechanisms may include a decrease in prostaglandin (B15479496) production and downregulation of estrogen receptors in endometrial tissues, contributing to pain relief. mdpi.com Studies have shown that the LNG-IUS can improve pelvic pain associated with endometriosis and may have antiproliferative effects on ectopic endometrium. endometriozisdernegi.org

Management of Menstrual Disorders (e.g., Menorrhagia, Dysmenorrhea)

This compound is also effective in managing menstrual disorders such as menorrhagia (heavy menstrual bleeding) and dysmenorrhea ( painful menstruation). consensus.appnih.govresearchgate.netaafp.orgmedscape.com The LNG-IUS is a particularly effective treatment option for these conditions. researchgate.netaafp.orgnih.govresearchgate.net The primary mechanism by which the LNG-IUS treats menorrhagia is through its direct action on the endometrium, inducing significant endometrial atrophy and decidualization. mims.commdpi.comnih.govoup.comresearchgate.net This leads to a substantial reduction in menstrual blood loss, with studies reporting significant decreases in blood loss after several months of use. nih.govresearchgate.net The reduction or elimination of menstruation achieved by the LNG-IUS is also a key factor in alleviating dysmenorrhea. nih.govresearchgate.net The progestogenic effects of this compound on the endometrium reduce prostaglandin production, which is a major contributor to menstrual pain. mdpi.commedscape.com While oral progestins can also reduce menstrual blood loss, the localized delivery of this compound via the IUS provides a highly effective method for managing these symptoms. aafp.orgmedscape.com

Role in Menopausal Hormone Therapy Research

Research into Menopausal Hormone Therapy (MHT) explores the use of progestogens, including this compound, primarily to counteract the proliferative effects of estrogen on the endometrium in women with an intact uterus. Unopposed estrogen therapy can lead to endometrial hyperplasia and potentially endometrial cancer, making the addition of a progestogen crucial for endometrial protection. drugbank.comemas-online.orgthebms.org.ukmedcraveonline.com

This compound, a synthetic progestogen, has been investigated for its role in MHT, particularly when delivered via an intrauterine system (IUS). This route of administration aims to deliver the progestogen directly to the endometrium, potentially minimizing systemic exposure compared to oral administration. emas-online.orgmedcraveonline.commenopause.org.auumn.edu Studies have demonstrated that the this compound-releasing IUS (such as the 52 mg system) provides effective endometrial protection in women receiving estrogen as part of their MHT regimen. thebms.org.ukumn.edunih.govoup.com This protection is achieved through local morphological changes in the endometrium, including stromal pseudodecidualization and glandular atrophy, which inhibit endometrial proliferation. drugbank.com

Research findings indicate that the this compound-releasing IUS is at least as effective as oral or vaginal forms of progesterone in preventing endometrial hyperplasia. umn.edu A 5-year study investigating the use of a this compound-releasing IUS in combination with percutaneous estradiol (B170435) gel in postmenopausal women showed that the IUS effectively opposed the estrogenic effects on the endometrium, leading to endometrial atrophy and inducing amenorrhea in most cases. nih.gov In this study, the mean endometrial thickness remained low, typically ≤ 3 mm, over the 5-year follow-up period. nih.gov

Comparative research on different progestogens in MHT is ongoing. Some evidence suggests that the type of progestogen used in combination with estrogen may influence outcomes beyond endometrial protection, such as cardiovascular risk. emas-online.orgbmj.com While some studies suggest that natural progesterone and dydrogesterone (B1671002) may have a more favorable cardiovascular safety profile compared to certain synthetic progestogens like medroxyprogesterone (B1676146) acetate (B1210297) or this compound, other research indicates that the combination of oral estrogen with the this compound IUS did not show an increased cardiovascular risk in certain large-scale studies, suggesting the potential influence of the progestin itself or the route of administration. emas-online.orgbmj.com

Further research is needed to fully understand the long-term effects and comparative profiles of different progestogens, including this compound delivered via various routes, within the context of MHT. medcraveonline.com The this compound-releasing IUS is considered a promising therapeutic tool for localized progestogen administration in postmenopausal women, warranting further investigation. medcraveonline.com

Summary of Research Findings on this compound in MHT (Endometrial Effects)

Study TypeProgestogen Delivery MethodEstrogen Therapy UsedKey Endometrial FindingStudy DurationCitation
Prospective StudyThis compound-releasing IUS (52 mg)Percutaneous Estradiol Gel (1.5 mg daily)Effective opposition of estrogenic effects, induced endometrial atrophy and amenorrhea.5 years nih.gov
Systematic ReviewThis compound-releasing IUSEstrogen Replacement Therapy (ERT)Equally effective as oral/vaginal progesterone in preventing endometrial hyperplasia.Not specified umn.edu
Observational StudyThis compound IUSOral EstrogenNo increased cardiovascular risk observed in this specific combination.Not specified bmj.com

Note: This table focuses on research findings related to the mechanistic effects on the endometrium and comparative studies within MHT research, excluding information on dosage/administration specifics or safety/adverse effects beyond the reported findings.

Detailed Research Findings

A systematic review evaluating the relationship between this compound-containing IUDs and the prevention of endometrial hyperplasia in peri- and postmenopausal women using ERT included eleven studies. umn.edu The review concluded that the this compound-releasing IUD was equally effective as other routes of progesterone administration (oral, vaginal) in protecting against endometrial hyperplasia. umn.edu

Adverse Biological Effects and Safety Research

Systemic Physiological Effects

Research into the systemic effects of levonorgestrel examines its influence on various bodily systems, including menstrual patterns, blood parameters, metabolic profiles, and the cardiovascular system.

Hematological Parameters Research

Studies have investigated the impact of this compound on hematological parameters. Research involving the LNG-IUS has reported a significant increase in hemoglobin and hematocrit values over time, which is consistent with its effectiveness in treating abnormal uterine bleeding. jarem.org For instance, one study observed an increase of 0.78 g/dl in hemoglobin and 2.07 units in hematocrit after 6 months of LNG-IUS use. jarem.org

Research on the effects of oral contraceptives containing this compound on hematological parameters in animal models (Wistar albino rats) has indicated an increase in hemoglobin count, packed cell volume (PCV), total white blood cell count (WBC), platelet count, neutrophil, and lymphocyte counts. ajol.info These increases were not consistently dose-dependent in this animal study. ajol.info

Metabolic and Lipid Profile Investigations

The influence of this compound on metabolic and lipid profiles has been a significant area of research, particularly in the context of combined oral contraceptives (COCs) and progestogen-only methods. Studies have reported varying effects on lipid parameters, often depending on the dose of ethinyl estradiol (B170435) when used in combination pills and the specific progestin component. nih.govnih.gov

Some studies on COCs containing this compound have shown reductions in high-density lipoprotein cholesterol (HDL-C) and small increases in low-density lipoprotein cholesterol (LDL-C) and triglycerides (TG). nih.gov However, other research, particularly concerning triphasic this compound formulations, suggests a less significant metabolic impact compared to monophasic formulations, with many studies reporting no significant change in HDL-C and no increase in LDL-C levels. tandfonline.com Measurements of LDL-C/HDL-C and apolipoprotein A-I/B ratios in some studies revealed no clinically significant effects. tandfonline.com

Research on implantable this compound has shown a decrease in total cholesterol and triglyceride concentrations. annsaudimed.net One study reported approximately 10% and 20% reductions in serum total cholesterol and triglyceride concentrations, respectively, following the implantation of this compound. annsaudimed.net Another study following women using this compound implants for two years reported a decrease in serum total cholesterol, triglycerides, and LDL-C levels, with no statistically significant change in the HDL-C/LDL-C ratio. annsaudimed.net

Regarding carbohydrate metabolism, studies on triphasic this compound have yielded varied results, with some finding impaired glucose tolerance and others detecting no significant effect. tandfonline.com

The route of administration can also influence the extent of lipid alterations. nih.gov Studies on progestin-only pills containing this compound have shown minimal lipid profile changes, except for decreasing trends in HDL-C, its subfractions, and apolipoprotein-I and -II. nih.gov

Here is a summary of findings on this compound's impact on Lipid Profile:

Lipid ParameterEffect (Context)Source
HDL-CDecrease (COCs with EE) nih.gov
HDL-CNo significant change (Triphasic COCs) tandfonline.com
HDL-CDecreasing trends (Progestin-only pills) nih.gov
LDL-CSmall increase (COCs with EE) nih.gov
LDL-CNo increase (Triphasic COCs) tandfonline.com
LDL-CDecrease (Implantable this compound) annsaudimed.net
Triglycerides (TG)Small increase (COCs with EE) nih.gov
Triglycerides (TG)Fewer reports of increase (Triphasic COCs) tandfonline.com
Triglycerides (TG)Decrease (Implantable this compound) annsaudimed.net
Total CholesterolDecrease (Implantable this compound) annsaudimed.net
LDL-C/HDL-C RatioNo clinically significant effect (Triphasic COCs) tandfonline.com
HDL-C/LDL-C RatioNo statistically significant change (Implants) annsaudimed.net
Apolipoprotein A-I/BNo clinically significant effect (Triphasic COCs) tandfonline.com
Apolipoprotein-I & -IIDecreasing trends (Progestin-only pills) nih.gov

Cardiovascular System Research

Research has explored the potential impact of this compound on the cardiovascular system, often in the context of combined oral contraceptives. The association between oral contraceptive use and cardiovascular disease has been investigated extensively. nih.govtandfonline.comnih.govscielo.brreproductiveaccess.orgscielo.br While the steroid dose in oral contraceptives has been significantly reduced over time, concerns about cardiovascular effects remain. tandfonline.com

This compound, particularly in combined oral contraceptives, appears to stimulate some procoagulant activity, leading to elevated levels of certain factors. tandfonline.com Studies have indicated that COCs, including those containing this compound, can increase the risk of venous and arterial thrombosis, although the absolute risk is considered low in healthy women. scielo.brreproductiveaccess.orgscielo.br Current evidence suggests that COCs containing this compound may be associated with a lower risk of venous thrombosis compared to some other progestins. reproductiveaccess.orgscielo.br However, for arterial thrombosis, the type of progestogen may not alter the risk in healthy women. scielo.br

Regarding blood pressure, studies have shown that COCs can lead to an increase in systolic and diastolic blood pressure. nih.govnih.govscielo.br One study comparing a drospirenone (B1670955)/ethinyl estradiol combination with a this compound/ethinyl estradiol combination found that the drospirenone group demonstrated a mean decrease in systolic blood pressure and had statistically significantly lower mean blood pressure compared to the this compound group. nih.gov

Animal models have also been used to study the cardiovascular effects. In cynomolgus macaques on a pro-atherogenic diet, a combination of ethinyl estradiol and this compound resulted in a decrease in atherosclerosis compared to placebo, although this compound alone had no effect on atherosclerosis in this model. nih.gov

Here is a summary of findings on this compound's impact on the Cardiovascular System:

Cardiovascular ParameterEffect (Context)Source
Procoagulant ActivityStimulates (COCs) tandfonline.com
Venous Thrombosis RiskIncreased (COCs), potentially lower risk vs. other progestins scielo.brreproductiveaccess.orgscielo.br
Arterial Thrombosis RiskIncreased (COCs), progestogen type may not alter risk in healthy women scielo.brreproductiveaccess.orgscielo.br
Blood PressureIncrease in systolic and diastolic BP (COCs) nih.govnih.govscielo.br
AtherosclerosisDecrease in animal model (Combined with EE), no effect alone (Animal model) nih.gov

Biological Plausibility of Specific Adverse Events

Research also focuses on the biological mechanisms that could explain the association of this compound with specific adverse events.

Research on Ectopic Pregnancy Association and Mechanisms

The theoretical biological plausibility for this association centers on the mechanisms of action of this compound. One proposed mechanism is the impairment of tubal motility and ciliary function. elsevier.esjsafog.comnih.govjtgga.org Progesterone (B1679170), and by extension, progestins like this compound, can decrease tubal motility and ciliary activity. elsevier.esnih.gov This altered tubal transport could potentially delay the passage of a fertilized ovum to the uterus, increasing the window during which implantation could occur in the fallopian tube, leading to an ectopic pregnancy. elsevier.esjsafog.comnih.govjtgga.org

Another proposed mechanism relates to changes in the endometrial secretory pattern. nih.gov While LNG-EC primarily acts by preventing or delaying ovulation, alterations in the endometrium could theoretically affect implantation. mims.comnih.gov Some studies suggest that high doses of LNG-EC might cause changes in endometrial cells and protein levels that could impact implantation. nih.gov

It is important to note that establishing a definitive causal relationship between LNG-EC failure and ectopic pregnancy is challenging due to the multifactorial nature of ectopic pregnancy and difficulties in calculating the exact incidence among EC users. elsevier.esjsafog.com However, case reports have documented ectopic pregnancies following LNG-EC use in women without other apparent risk factors, supporting the biological plausibility of the proposed mechanisms. elsevier.esjsafog.com

Studies on Thromboembolic Risk and Coagulation Cascade Involvement

Studies have explored the relationship between this compound-containing contraceptives and the risk of venous thromboembolism (VTE), as well as their effects on the coagulation cascade. Combined oral contraceptives (COCs), which typically contain both estrogen (ethinylestradiol) and a progestogen like this compound, are known to increase the risk of VTE. frontiersin.orgasrm.orgthieme-connect.com The estrogen component, particularly at higher doses, is considered a main contributor to this risk. frontiersin.org

However, the type of progestogen in COCs also appears to modulate the VTE risk. frontiersin.orgresearchgate.net Research suggests that COCs containing this compound are associated with a lower risk of VTE compared to those containing some other progestogens, such as desogestrel (B1670305), gestodene (B1671452), and drospirenone. frontiersin.orgasrm.orgnih.govbmj.comscielo.br For instance, a Danish cohort study found that compared to non-users of hormonal contraception, current users of COCs with 30-40 µg ethinylestradiol and this compound had a relative risk of confirmed VTE of 2.9 (95% confidence interval 2.2 to 3.8), while users of COCs with desogestrel, gestodene, or drospirenone had significantly higher relative risks ranging from 6.2 to 6.6. bmj.com

The differential impact on VTE risk among different progestogens in COCs is hypothesized to be related to their varying effects on hepatic protein synthesis, including coagulation factors. frontiersin.org Estrogens can induce the synthesis of hepatic proteins, including procoagulant factors. frontiersin.org Progestogens can modulate this effect, potentially through interactions with androgen receptors. frontiersin.org this compound, possessing some androgenic activity, may counterbalance the procoagulant effect induced by ethinylestradiol to a greater extent than some newer progestogens with weaker or antiandrogenic activity. frontiersin.org

Studies investigating the effects on coagulation factors have shown differences between this compound- and desogestrel-containing COCs. Both types of COCs can increase plasma concentrations of factors II, VII, X, and fibrinogen. thieme-connect.comresearchgate.net However, a cross-over study indicated that a desogestrel-containing OC led to a greater increase in factors VII and II and a greater decrease in factor V compared to a this compound-containing OC. thieme-connect.comresearchgate.net

Progestogen-only contraceptives, including those containing this compound, generally have minimal impact on the coagulation system and are not associated with a marked increase in VTE risk, similar to that of non-users. nih.govscielo.br

Data Table: Relative Risk of Venous Thromboembolism with Different COC Progestogens (Compared to Non-users)

Progestogen in COC (with 30-40 µg Ethinylestradiol)Relative Risk of Confirmed VTE (95% CI)Source
This compound2.9 (2.2 to 3.8) bmj.com
Desogestrel6.6 (5.6 to 7.8) bmj.com
Gestodene6.2 (5.6 to 7.0) bmj.com
Drospirenone6.4 (5.4 to 7.5) bmj.com

Neurological Manifestations Research (e.g., Convulsions, Stroke)

Research has also examined the potential link between this compound and neurological events such as convulsions and stroke. While daily use of combined oral contraceptives is a known risk factor for stroke, particularly ischemic stroke, the association with progestogen-only contraceptives or emergency contraception containing this compound is less clear but has been investigated. medlink.come-jnc.org

Case reports have explored the possibility of ischemic stroke occurring after the use of this compound-only emergency contraception. One case involved a young woman who experienced acute ischemic stroke three months after taking a 1.5 mg dose of this compound emergency contraception. e-jnc.org Despite extensive workup, no other clear etiology for the stroke was identified in this case. e-jnc.org While previous reports have suggested that a clear association between thrombotic stroke and emergency contraceptive pills has not been established, some cases of vascular thrombosis following emergency contraception support the potential for it to be a risk factor in young women without other known risk factors. e-jnc.org

Regarding convulsions (seizures), the primary focus in the context of hormonal contraception and neurological effects often relates to the interaction between hormonal contraceptives and anti-epileptic drugs (AEDs). Combined oral contraceptives can affect the metabolism of certain AEDs, potentially reducing their effectiveness and leading to worsened seizure control. racgp.org.au However, the this compound-releasing intrauterine device (LNG-IUS) is considered a highly effective form of contraception for women with epilepsy because its progestogen effect is primarily local and less likely to be affected by enzyme-inducing AEDs. racgp.org.au Conversely, enzyme-inducing AEDs can reduce the circulating levels of this compound, making low-dose progestogen-only pills potentially unsuitable for women taking these medications. racgp.org.au

Reversible cerebral vasoconstriction syndrome (RCVS), a condition characterized by reversible multifocal narrowing of cerebral arteries that can manifest with thunderclap headache, stroke, or seizure, has also been explored in relation to this compound. researchgate.net A case report described RCVS in a woman using a this compound-releasing intrauterine system, suggesting a possible association, although the exact mechanism remains unclear. researchgate.net

Ovarian Cyst Formation Research

Studies have investigated the incidence and characteristics of ovarian cysts in women using this compound-containing contraceptives, particularly the this compound-releasing intrauterine system (LNG-IUS). Research indicates that the use of LNG-IUS is associated with an increased risk of ovarian cyst formation compared to women not using this method or those who have undergone hysterectomy. nih.govresearchgate.net

In a prospective, randomized trial comparing LNG-IUS users to women undergoing hysterectomy, the relative risk of ovarian cysts was significantly higher in the LNG-IUS group. nih.gov During a 12-month follow-up, new cysts emerged in the LNG-IUS group, while fewer new cysts were observed in the hysterectomy group. nih.gov

Studies on LNG-IUS users have found varying rates of ovarian cyst formation. One study reported that 28% of subjects using LNG-IUS had ovarian cysts during a one-year follow-up. researchgate.net Another study observed ovarian cysts in 30% of subjects three months after LNG-IUS application. oup.com These cysts were generally functional and often resolved spontaneously within a few months. nih.govresearchgate.netoup.com For example, in one study, all but one of the new cysts detected at 6 months in the LNG-IUS group resolved spontaneously. nih.gov

The size of these cysts is typically less than 5 cm, although some studies have noted cysts larger than this. researchgate.netufba.br Persistence of cysts from one examination to the next has been observed, with higher persistence rates noted for larger cysts. researchgate.net

The mechanism behind increased ovarian cyst formation with LNG-IUS is not fully elucidated, but it may involve some disturbance in ovarian function. oup.com Some studies have observed higher mean estradiol and a tendency towards higher serum this compound concentrations in subjects with ovarian cysts compared to those without. oup.com Despite the increased incidence, the cysts associated with LNG-IUS use are generally symptomless and exhibit a high rate of spontaneous resolution. nih.gov

Data Table: Ovarian Cyst Incidence in LNG-IUS Users

Study TypeFollow-up PeriodIncidence of Ovarian CystsNotesSource
Prospective, Randomized Trial (vs. Hysterectomy)12 monthsSignificantly higher riskCompared to hysterectomy group. High rate of spontaneous resolution. nih.gov
Prospective Study1 year28%Functional cysts, generally <5 cm, often resolve spontaneously. researchgate.net
Observational Study3 months30%Cysts resolved spontaneously within 4 months. oup.com

Comparative Research Methodologies and Findings

Comparison with Other Progestins (e.g., Norgestimate (B1679921), Gestodene (B1671452), Medroxyprogesterone (B1676146) Acetate)

Research has compared levonorgestrel with other progestins used in hormonal contraceptives. For instance, studies have evaluated combined oral contraceptives containing this compound against those with newer progestins like gestodene and norgestimate. Early research, such as WHO studies published in the mid-1990s, observed that oral contraceptive pills containing gestodene and desogestrel (B1670305) might be associated with a higher risk of venous thromboembolism compared to pills containing this compound and norethindrone (B1679910). un.org Subsequent large-scale studies, like a Danish cohort study from 2001-2009, further supported these findings, indicating that users of oral contraceptives with desogestrel, gestodene, drospirenone (B1670955), or cyproterone (B1669671) acetate (B1210297) had a higher increased risk of venous thromboembolism compared to those using oral contraceptives with this compound. bmj.com The rate ratio between these groups was estimated to be at least 2. bmj.com

In terms of progestational potency, studies using laboratory bioassays in rabbits have indicated that desogestrel is more potent than this compound, followed by medroxyprogesterone acetate and norgestimate. nih.gov this compound was found to be more androgenic than desogestrel, while progesterone (B1679170), norethindrone, norgestimate, and medroxyprogesterone acetate were essentially devoid of androgen activity in these assays. nih.gov However, other research suggests that newer progestins like norgestimate have very poor affinity for androgen receptors and are less androgenic than earlier progestins such as this compound. researchprotocols.org A study comparing triphasic oral contraceptives containing norgestimate or this compound found that norgestimate favorably increased high-density lipoprotein levels, which were reduced with this compound triphasic. tandfonline.com Norgestimate also significantly increased plasma levels of sex hormone-binding globulin (SHBG) more than this compound, providing evidence of lower androgenicity. tandfonline.com

When comparing this compound and medroxyprogesterone acetate for treating endometrial hyperplasia, clinical studies have shown that intrauterine administration of this compound is more therapeutically effective than oral medroxyprogesterone acetate. iiarjournals.orgimrpress.com An in vitro study on endometrial cancer cells found the order of potency in reducing cell density to be this compound > medroxyprogesterone acetate > progesterone. iiarjournals.org

A comparative study of oral contraceptives containing ethinylestradiol/levonorgestrel and ethinylestradiol/norgestimate in Thai women found no significant statistical differences in cycle length and amount of withdrawal bleeding. nih.gov While more patients in the norgestimate group experienced breakthrough bleeding, it was not statistically significant. nih.gov The norgestimate-containing pill provided good cycle control comparable to the this compound-containing pill with a lower incidence of minor adverse effects like headache and dizziness. nih.gov

Data Table: Comparison of this compound with Other Progestins

Progestin Compared to this compoundResearch Finding HighlightsSource
Gestodene, DesogestrelMay be associated with higher risk of venous thromboembolism in combined oral contraceptives. un.orgbmj.com un.orgbmj.com
GestodeneSlightly lower androgenicity than this compound in castrated male rats. kup.at kup.at
NorgestimateLower androgenicity; favorably increased HDL and significantly increased SHBG in combined oral contraceptives. researchprotocols.orgtandfonline.com Provided good cycle control with lower incidence of headache and dizziness in a comparative study of oral contraceptives. nih.gov researchprotocols.orgtandfonline.comnih.gov
Medroxyprogesterone Acetate (MPA)Intrauterine this compound more effective than oral MPA for endometrial hyperplasia. iiarjournals.orgimrpress.com In vitro potency order for reducing endometrial cancer cell density: LNG > MPA > Progesterone. iiarjournals.org iiarjournals.orgimrpress.com
DesogestrelMore potent for ovulation inhibition and endometrial stimulation in rabbits; less androgenic in laboratory bioassays. nih.gov nih.gov
NorethindroneThis compound generally preferred in adolescents due to better side effect profile and efficacy. droracle.ai Triphasic this compound pill associated with fewer side effects than monophasic norethindrone pill in one study. droracle.ai droracle.ai

Comparative Studies with Other Emergency Contraceptive Modalities (e.g., Ulipristal (B1683391) Acetate, Mifepristone)

This compound is a widely used oral emergency contraceptive (EC). Comparative studies have assessed its effectiveness against other EC methods, such as ulipristal acetate (UPA) and mifepristone (B1683876).

Cochrane reviews and meta-analyses have provided significant insights into the comparative effectiveness of these methods. A Cochrane review including 115 randomized controlled trials found that both this compound and mifepristone were more effective than the Yuzpe regimen (estradiol-levonorgestrel combination). cochrane.orgaafp.org Specifically, if 29 women per 1000 became pregnant with Yuzpe, between 11 and 24 women per 1000 would do so with this compound. cochrane.orgaafp.org If 25 women per 1000 became pregnant with Yuzpe, between one and 10 women per 1000 would do so with mifepristone. cochrane.orgaafp.org

Mid-dose mifepristone (25 mg to 50 mg) was found to be probably more effective than this compound (two doses of 0.75 mg or a single dose of 1.5 mg). cochrane.orgaafp.org Low-dose mifepristone (less than 25 mg) was probably less effective than mid-dose mifepristone but both were more effective than this compound. cochrane.org Ulipristal acetate may also be more effective than this compound. cochrane.org A meta-analysis of two randomized controlled trials found that women who received UPA were significantly less likely to become pregnant than women who received this compound, with an odds ratio of 0.55. sec.es Another review suggests UPA is more effective than this compound, particularly when taken after 72 hours of unprotected intercourse, and is effective up to 120 hours compared to 72 hours for this compound. racgp.org.au

However, some reviews indicate that the relative efficacy of UPA and this compound within 72 hours of unprotected intercourse is not conclusively established, and it is not well established between 72 and 120 hours due to limited evidence. ubc.ca

The copper IUD is considered the most effective method of emergency contraception. cochrane.org

Data Table: Comparison of this compound with Other Emergency Contraceptive Modalities

EC Modality Compared to this compoundResearch Finding HighlightsSource
Yuzpe Regimen (Estradiol-Levonorgestrel)This compound is more effective. cochrane.orgaafp.org cochrane.orgaafp.org
Mifepristone (Mid-dose: 25-50 mg)Probably more effective than this compound. cochrane.orgaafp.org cochrane.orgaafp.org
Mifepristone (Low-dose: < 25 mg)Probably less effective than mid-dose mifepristone, but more effective than this compound. cochrane.org cochrane.org
Ulipristal Acetate (UPA)May be more effective; meta-analysis showed significantly lower pregnancy rates with UPA; possibly more effective after 72 hours and effective up to 120 hours. cochrane.orgsec.esracgp.org.au Relative efficacy within 72 hours and between 72-120 hours may not be conclusively established. ubc.ca cochrane.orgsec.esracgp.org.auubc.ca
Copper IUDConsidered the most effective EC method. cochrane.org cochrane.org

Comparative Analysis of Different this compound Delivery Systems

This compound is available in various delivery systems, including oral formulations (pills), intrauterine systems (IUS), and subdermal implants. Comparative research examines the differences in effectiveness, pharmacokinetics, and mechanisms of action across these systems.

Oral Formulations versus Intrauterine Systems (IUS)

Studies comparing oral contraceptives containing this compound with the this compound-releasing intrauterine system (LNG-IUS) highlight differences in efficacy and mechanism. The LNG-IUS releases this compound directly into the uterine cavity, resulting in high local concentrations and low systemic levels. nih.govnih.govoup.com This leads to strong endometrial suppression. nih.govnih.gov Oral formulations, conversely, result in higher systemic peaks of this compound followed by a decline. glowm.com

Research indicates that the LNG-IUS is highly effective for contraception. kaypahoito.fi A study comparing combined oral contraceptives (COCs) and the LNG 52 mg IUD found that the pregnancy rate for COC users was significantly higher than for LNG-IUS users in the first year, even with perfect COC use. immunopaedia.org.za The relative risk of pregnancy with COCs was 7.72 times higher than with the IUD during the first year. immunopaedia.org.za This difference is attributed to the minimal adherence required for the IUD compared to the daily intake needed for COCs. immunopaedia.org.za

In nulliparous women, studies have shown that the use of LNG-IUS resulted in a more effective alleviation of dysmenorrhea and a decreased amount of blood loss and bleeding days compared to oral contraceptives. mdpi.com Continuation rates for LNG-IUS have also been reported as higher compared to oral contraceptives in some adolescent populations. nih.gov

For treating endometrial hyperplasia without atypia, the LNG-IUS has shown significantly higher regression rates and lower hysterectomy rates compared to oral medroxyprogesterone acetate and norethisterone acetate. dergipark.org.tr Amenorrhea was significantly more common with the LNG-IUS. dergipark.org.tr

Data Table: Oral this compound vs. This compound Intrauterine System (IUS)

FeatureOral this compoundThis compound IUSSource
Mechanism of ActionPrimarily systemic effects (e.g., ovulation inhibition).Primarily local effects on the endometrium and cervical mucus; also inhibits ovulation to some extent. nih.govnih.govoup.com nih.govnih.govoup.com
Systemic this compound LevelsHigher peak and overall systemic exposure. glowm.comtandfonline.comLow but detectable systemic levels. nih.govnih.govoup.com nih.govnih.govoup.comglowm.comtandfonline.com
Efficacy (Contraception)Effective, but efficacy can be impacted by adherence. immunopaedia.org.zaHighly effective; lower pregnancy rates observed compared to COCs, even with perfect COC use. kaypahoito.fiimmunopaedia.org.za kaypahoito.fiimmunopaedia.org.za
Effect on Menstrual BleedingVaries depending on formulation.Often leads to reduced blood loss and amenorrhea. nih.govmdpi.comdergipark.org.tr nih.govmdpi.comdergipark.org.tr
Use for Endometrial HyperplasiaOral progestins like MPA show lower regression rates compared to LNG-IUS. dergipark.org.trHigher regression rates and lower hysterectomy rates compared to oral progestins. dergipark.org.tr dergipark.org.tr

Oral Formulations versus Subdermal Implants

This compound is also available in subdermal implants. Comparative pharmacokinetic analysis indicates that the subdermal implant initially releases a higher daily dose of this compound compared to LNG-IUS devices, resulting in the highest serum this compound concentrations among the studied long-acting reversible contraceptives (LARCs). tandfonline.com Oral contraceptives containing this compound also result in higher peak serum levels compared to the steady, lower levels achieved with implants. glowm.com

Studies comparing this compound implants with oral contraceptives in adolescents have shown that implants provided superior protection against unintended pregnancy. droracle.ainih.gov In one study, no pregnancies occurred among implant users compared to six pregnancies among oral contraceptive users over a 6-month period. nih.gov Continuation rates were also higher among implant users despite similar satisfaction scores. nih.gov

A comparative effectiveness study in women living with HIV on certain ART regimens found that the this compound implant had effectiveness similar to depot medroxyprogesterone acetate (DMPA) injectable for those on efavirenz-based ART. unc.edu However, the LNG implant was highly effective for those on dolutegravir-based ART, with substantially better typical-use effectiveness than DMPA. unc.edu

Data Table: Oral this compound vs. This compound Implants

FeatureOral this compoundThis compound ImplantsSource
Systemic this compound LevelsHigher peak levels followed by decline. glowm.comSteady, lower levels over time. glowm.comtandfonline.com glowm.comtandfonline.com
Efficacy (Contraception)Effective, dependent on adherence.Highly effective; superior protection against unintended pregnancy observed in comparative studies with oral contraceptives. droracle.ainih.gov droracle.ainih.gov
Continuation RatesCan be lower, particularly in adolescent populations, due to adherence requirements. nih.govHigher continuation rates observed in comparative studies with oral contraceptives. nih.gov nih.gov

Research on Local versus Systemic Effects Across Delivery Systems

Oral formulations and implants, while also exerting effects on the reproductive system, result in higher systemic exposure to this compound. glowm.comtandfonline.com Oral contraceptives primarily work by inhibiting ovulation through systemic hormonal effects. Implants also provide systemic levels of this compound sufficient to inhibit ovulation. glowm.com

Ethical, Societal, and Public Health Research Dimensions

Ethical Frameworks in Levonorgestrel Research

Research involving this compound often intersects with complex ethical considerations, particularly concerning its mechanism of action and the perspectives of healthcare providers. Ethical frameworks in this area aim to navigate debates surrounding the onset of pregnancy and the moral permissibility of interventions that may act before or after fertilization.

Scientific and Ethical Debates on Mechanism of Action

A central point of scientific and ethical debate surrounding this compound, particularly in its use as emergency contraception (LNG-EC), revolves around its precise mechanism of action and whether it has a post-fertilization effect fishersci.canih.govnih.gov. Proponents of LNG-EC often argue that its primary mechanism is the prevention or delay of ovulation, thereby preventing fertilization nih.govnih.govchausa.orgmims.comwikipedia.org. They may assert moral certitude that LNG-EC works via a non-abortifacient mechanism nih.govresearchgate.net.

However, this perspective is challenged by some researchers and ethical viewpoints. Newer medical data are seen by some as undermining the consistency of the non-abortifacient hypothesis, suggesting that preovulatory administration of LNG-EC has the potential to work via abortion nih.govnih.govresearchgate.net. The possibility that these drugs could prevent a fertilized ovum from implanting has raised complex questions regarding freedom of choice and the protection of the unborn frontiersin.org. Some studies suggest that while LNG primarily prevents or delays ovulation when taken before the LH surge, it may fail as a contraceptive and potentially act against embryos if taken after the surge frontiersin.org. The potential for LNG to have an abortive effect is considered by some to be not negligible, leading to the argument that it is not reasonable to deny post-fertilization effects frontiersin.org. The debate over the mechanism of action has significant ramifications for medical personnel, patients, and healthcare protocols, particularly in contexts with specific ethical or religious directives nih.govnih.govresearchgate.netresearchgate.net.

Research on Healthcare Provider Perspectives and Knowledge

Research has also investigated the perspectives and knowledge of healthcare providers regarding this compound, particularly concerning the this compound-releasing intrauterine system (LNG-IUS). Studies have assessed provider knowledge, opinions, and potential misconceptions. For instance, a study involving healthcare providers in Brazil found that while they generally reported adequate knowledge about the LNG-IUS, misconceptions existed regarding its clinical management tandfonline.comnih.govtandfonline.com.

Specific areas of misconception identified in this research included the necessity of frequent follow-up for users with a history of ectopic pregnancy, the occurrence of acne, and the occurrence of depression tandfonline.comnih.govtandfonline.com. Despite these misconceptions, participants in the study widely reported that the LNG-IUS was highly effective, long-acting, appropriate for controlling uterine bleeding, and associated with few side effects tandfonline.comnih.govtandfonline.com. Barriers to scaling up the availability of the LNG-IUS identified by providers included lack of provision in the public sector, high cost in the private sector, and insufficient training for insertion and management of side effects tandfonline.com. Another study examining emergency contraception more broadly found that inadequate knowledge among health workers regarding aspects of emergency contraception existed nih.gov.

Public Health Implications Research

Academic research also focuses on the public health implications of this compound use, analyzing its impact on unintended pregnancy rates and maternal health outcomes, such as abortion rates. This research provides valuable data for understanding the broader societal effects of access to and utilization of this compound-based contraceptives.

Unintended Pregnancy Reduction Research

Increasing access to modern methods of contraception, including those containing this compound, is a key strategy in reducing the incidence of unintended pregnancy researchgate.netnih.govbmj.com. Research explores the effectiveness of this compound-based emergency contraception in preventing pregnancy after unprotected intercourse ec-ec.orgnih.gov. While emergency contraceptive pills containing this compound can significantly reduce the risk of pregnancy when taken within a specified timeframe, their effectiveness is highly dependent on the timing of administration relative to ovulation wikipedia.orgec-ec.orgnih.gov.

Studies have investigated the impact of increased availability and use of this compound emergency contraception on unintended pregnancy rates at a population level. While emergency contraception can prevent unintended pregnancy for an individual woman, some research suggests it has not consistently made a significant impact on abortion rates at a population level nih.gov. This may be attributed to factors such as not being used after every instance of unprotected sex and its limited effectiveness if used after ovulation has occurred nih.gov. However, the incorporation of long-acting reversible contraceptives (LARCs) like the LNG-IUS into reproductive health strategies is considered crucial for enhancing access to effective contraception and reducing unplanned pregnancies elsevier.es.

Impact on Maternal Health Outcomes (e.g., Abortion Rates)

The impact of this compound on maternal health outcomes, particularly abortion rates, is a subject of academic analysis. Research examines the correlation between the use of this compound-based contraception and changes in abortion rates. While some reports have not demonstrated a decrease in abortion rates with increased distribution of this compound emergency contraception, other studies provide contrasting findings nih.govnih.gov.

An ecological study conducted in Utah, for example, found a statistically significant association between increasing rates of LNG-EC distribution and decreasing abortion rates between 2000 and 2006 nih.gov. During this period, a substantial increase in the rate of Plan B use per 1000 women aged 15-44 years was observed, alongside a decrease in the statewide abortion rate nih.gov.

The impact of the LNG-IUS on society has been described as wide-ranging, including decreasing the need for abortion researchgate.netnih.govbmj.com. In contexts where access to abortion is restricted, the availability of emergency contraception may have a more pronounced impact on both birth and abortion rates, potentially acting as a substitute populationassociation.org. Research also highlights the association between contraceptive use and the reduction of maternal mortality, partly by preventing unsafe abortions populationassociation.orgwho.int.

Future Research Directions for Levonorgestrel

Exploration of Novel Formulations and Advanced Delivery Systems

Significant research is being dedicated to developing innovative ways to deliver levonorgestrel, moving beyond traditional oral pills and existing long-acting methods. This includes exploring formulations that can provide sustained release over extended periods, potentially improving adherence and effectiveness.

Next-Generation Implantable Devices

Research is underway to develop next-generation implantable devices for this compound delivery. These efforts build upon the experience with existing implants like Norplant and Jadelle, aiming for easier insertion and removal, potentially longer durations of action, and improved release profiles. Studies are exploring biodegradable implants that release this compound steadily over extended periods, such as those based on PLGA microspheres embedded in a PCL-coated implant. researchgate.net Such implants have shown continuous and steady release of this compound for up to 90 days in in vitro studies and comparable steady drug plasma concentrations in vivo compared to commercial silicone rods. researchgate.net The goal is to avoid secondary injury to users and potentially replace current non-biodegradable options. researchgate.net

Transdermal Patch Technologies

Transdermal patch technologies are being investigated as a non-invasive method for this compound administration, offering advantages like bypassing first-pass metabolism. mdpi.com Research includes the development of patches designed for long-acting contraception, such as those utilizing electrospun microfibers made of Polycaprolactone (PCL) encapsulating this compound for slow release. researchgate.net These patches have demonstrated steady delivery of this compound across skin in vitro for up to 5 days. researchgate.net Further development is needed to optimize these patches for long-acting contraception. researchgate.net Microneedle patches are also gaining attention for long-acting contraception, offering improved transdermal delivery efficiency by penetrating the skin directly. scienceopen.com Dissolvable microneedle patches containing this compound have shown potential for long-term contraception, with drug concentration in plasma persisting above the human therapeutic level for over 30 days in animal studies. scienceopen.com

Long-Acting Injectable Formulations

The development of long-acting injectable formulations of this compound is a key area of future research, aiming to provide sustained contraception for several months to years with a single injection. mdpi.com Efforts include the development of biodegradable polymer-based injectable in situ forming depot (ISD) systems that solidify in the body to form a drug reservoir. mdpi.com These systems, using polymers like poly(lactide-co-glycolide) (PLGA) and polylactic acid (PLA), have shown potential for sustained release of this compound. mdpi.com Research is also focused on developing accelerated in vitro release methods to efficiently screen these long-acting injectable formulations. mdpi.com Another approach involves the development of this compound butanoate (LB) formulations, a prodrug of this compound, for long-acting injectable contraception with improved stability and potential for self-administration. nih.gov A six-month self-injectable this compound contraceptive using microsphere technology is also in preclinical development and moving towards Phase 1 clinical trials. fhi360.org Novel approaches enabling self-administration of long-lasting medications through subcutaneous injection are also being explored, including formulations where this compound crystals suspended in a biocompatible organic solvent self-assemble into a compact drug depot for gradual release over time. biotechniques.com

Advanced Understanding of Molecular Mechanisms

Ongoing research seeks to deepen the understanding of this compound's molecular mechanisms of action. While it is known that this compound binds to progesterone (B1679170) and androgen receptors and primarily inhibits ovulation by suppressing the LH surge, the exact mechanisms, particularly concerning its effects on cervical mucus and the endometrium, remain areas of investigation and some controversy. drugbank.comgfmer.choup.com Future studies aim to clarify these complex interactions and potentially identify new molecular targets. drugbank.com Research is also exploring the effects of this compound on endometrial receptivity and the relevance of this mechanism to its contraceptive efficacy. drugbank.com

Personalized Medicine Approaches and Tailored Regimens

The growing trend towards personalized healthcare is influencing research into tailoring this compound regimens to individual needs. marketreportsworld.com This involves exploring patient-centric dosing regimens and integrating this compound with personalized therapy approaches. patsnap.compatsnap.com Research in this area may focus on how individual genetic variations, metabolic capacity, and other factors influence the response to this compound, potentially leading to more effective and safer use. nih.gov

Integration of Emerging Technologies in Synthesis and Formulation (e.g., Green Chemistry, Smart Technologies)

Future research directions include the integration of emerging technologies in the synthesis and formulation of this compound. This encompasses the application of green chemistry principles to develop more environmentally friendly and sustainable synthesis processes. Additionally, the use of smart technologies, such as phase-sensitive and thermosensitive polymers, is being explored for developing controlled injectable delivery systems for this compound. researchgate.netresearchgate.net These smart polymers can respond to physiological conditions to control drug release. researchgate.net Researchers are also utilizing technologies like 3D printing to create customized transdermal patches with tailored drug release profiles. mdpi.com

Addressing Research Gaps in Diverse Populations and Clinical Scenarios

Despite the widespread use of this compound (LNG) in various contraceptive formulations, significant research gaps persist, particularly concerning its pharmacokinetics, efficacy, and safety in diverse populations and specific clinical scenarios. Addressing these gaps is crucial for optimizing LNG use and ensuring equitable access to effective contraception.

One prominent area requiring further investigation is the impact of body mass index (BMI) on LNG pharmacokinetics and efficacy. Studies have indicated that this compound concentrations may be decreased in women with obesity (BMI ≥ 30 kg/m ²) compared to those with normal BMI (< 25 kg/m ²). For instance, one study showed approximately 50% lower mean AUC₀₋₂₄ and Cmax in obese women following a 1.5 mg dose of LNG emergency contraception (EC) compared to women with normal BMI. societyfp.org Another study reported a similar decrease in Cmax by approximately 50% between obese and normal BMI women. medicines.org.uk While some studies have suggested a potential for reduced efficacy of LNG EC with increasing body weight or BMI, the available data are considered limited and inconclusive by some sources. medicines.org.ukmedsafe.govt.nz Conversely, other research indicates large differences in LNG EC pharmacokinetics by BMI group, which may underlie the reported decrement in efficacy among obese women. societyfp.org Doubling the dose to 3 mg in obese women has been explored, with one study suggesting it may provide plasma concentrations similar to those observed in normal-BMI women receiving 1.5 mg. medicines.org.ukmedsafe.govt.nz However, additional research is needed to confirm if this increased dose translates to improved effectiveness in obese women. nih.gov The clinical relevance of these pharmacokinetic differences and the potential need for dose adjustments in obese individuals remain areas requiring further clarification through dedicated pharmacodynamic studies. societyfp.orgnih.gov

Research is also needed to understand the pharmacokinetics of this compound across different age groups, particularly in adolescents. While some studies on lower-dose LNG-IUS have shown similar systemic exposure in adolescents compared to adults, correlating with generally lower body weight in adolescents, there is limited information on the higher doses used in emergency contraception for this population. tga.gov.aupsu.edu

Ethnic differences may also influence the response to this compound. While a three-year phase III study in the Asian-Pacific region using a lower-dose LNG-IUS found no clinically relevant difference in systemic exposure compared to a Caucasian population, further research across a wider range of ethnicities and with different LNG formulations is warranted. tga.gov.au Additionally, studies have noted potential ethnic disparities in the uptake and continuation rates of LNG-IUS, suggesting a need to understand factors influencing method acceptance and continuation in diverse racial and ethnic groups. aacrjournals.org

Specific clinical scenarios also present research gaps. The potential for drug-drug interactions with this compound, particularly with CYP3A4 enzyme inducers like rifampicin, phenytoin, and efavirenz (B1671121), is recognized as these can decrease LNG serum concentrations. mims.comnih.govresearchgate.net While some studies have investigated interactions with antiretroviral therapy components like efavirenz, demonstrating significantly reduced LNG exposures, further research is needed to understand the interactions with the full range of antiretroviral regimens and other medications that may be used concurrently by individuals using LNG-based contraception. nih.govresearchgate.netaidsmap.com The impact of gastrointestinal illnesses and undernutrition on this compound pharmacokinetics also requires more investigation, as limited data suggest potentially different pharmacokinetic profiles in these populations. uwstartcenter.org

Furthermore, the use of LNG-containing intrauterine devices (IUDs) for emergency contraception is an area where further research is needed to evaluate effectiveness and understand potential considerations in various clinical contexts. societyfp.orgresearchgate.net While the LNG 52 mg IUD is considered a highly effective method of emergency contraception, translating this into clinical practice faces barriers related to access, provider training, and logistical challenges. researchgate.net

Future research should prioritize large-scale, diverse studies that utilize robust methodologies, including pharmacokinetic and pharmacodynamic assessments, to address these identified gaps. This will help to refine dosing recommendations, improve counseling strategies, and ensure that this compound-based contraceptives are optimally effective and accessible for all individuals, regardless of their demographic characteristics or clinical circumstances.

Summary of Key Research Gaps

Research AreaSpecific GapRelevant Findings/Needs
Body Mass Index (BMI) Impact of high BMI on LNG pharmacokinetics and efficacy.Lower LNG concentrations observed in obese women. societyfp.orgmedicines.org.uk Inconclusive data on reduced efficacy with higher BMI, but pharmacokinetic data suggest a link. societyfp.orgmedicines.org.ukmedsafe.govt.nz Need for pharmacodynamic studies and potential dose adjustments. societyfp.orgnih.gov
Age (Adolescents) Pharmacokinetics and efficacy of higher-dose LNG (e.g., EC) in adolescents.Limited data available for higher doses, though lower-dose IUS shows similar exposure to adults. tga.gov.aupsu.edu
Ethnicity Influence of diverse ethnicities on LNG pharmacokinetics and clinical outcomes.Some studies show no clinically relevant differences in pharmacokinetics between certain ethnic groups, but broader research is needed. tga.gov.au Differences in method uptake and continuation observed across ethnic groups. aacrjournals.org
Drug-Drug Interactions Interactions with a wider range of medications, particularly antiretrovirals and CYP3A4 inducers.Known interactions with some drugs leading to decreased LNG levels. mims.comnih.govresearchgate.net Need for more comprehensive data on interactions with various drug classes. nih.govresearchgate.netaidsmap.com
Specific Clinical Conditions Impact of conditions like gastrointestinal illnesses and undernutrition on LNG pharmacokinetics.Limited data suggest potential differences; more research required. uwstartcenter.org
LNG IUD for Emergency Contraception Effectiveness and implementation challenges in various clinical settings and populations.Evidence supports effectiveness, but barriers to access and utilization exist. societyfp.orgresearchgate.net

Q & A

Q. What is the primary mechanism of action of levonorgestrel in emergency contraception, and how is this determined experimentally?

this compound primarily prevents ovulation by suppressing luteinizing hormone (LH) surges. Methodological approaches include:

  • Ultrasonography and hormonal assays : Tracking follicular development and serum progesterone levels to confirm ovulation inhibition .
  • Comparative trials : Randomized studies comparing ovulation rates in this compound-treated vs. untreated cycles .
  • Histological analysis : Assessing endometrial changes to rule out post-fertilization effects .

Q. How do pharmacokinetic properties of this compound vary across administration routes (e.g., oral vs. intrauterine)?

Population pharmacokinetic (popPK) modeling integrates data from clinical trials to compare systemic exposure:

  • Oral contraceptives : Peak plasma concentrations within 2 hours, with a half-life of ~24 hours .
  • Intrauterine systems (IUS) : Sustained low-dose release (e.g., LNG-IUS 8 releases 13.5 mg over 3 years), resulting in minimal systemic exposure .
  • Key metrics : Area under the curve (AUC), maximum concentration (Cmax), and elimination half-life are analyzed across routes .

Q. What experimental designs are used to assess this compound’s efficacy in emergency contraception?

Non-inferiority randomized controlled trials (RCTs) are standard:

  • Primary endpoint : Pregnancy rates at 1 month post-administration.
  • Example : A 2021 RCT (N=638) showed this compound IUDs (0.3% pregnancy rate) were non-inferior to copper IUDs (0%) .
  • Confounders controlled : Timing of unprotected intercourse, BMI, and adherence .

Advanced Research Questions

Q. How do CYP3A4-inducing drugs (e.g., efavirenz) alter this compound pharmacokinetics, and what methodologies quantify this interaction?

Pharmacokinetic studies in vulnerable populations (e.g., HIV-positive women) reveal:

  • AUC reductions : Efavirenz decreases this compound exposure by 56% via CYP3A4 induction .
  • Contradictory data : Nevirapine (another CYP3A4 inducer) did not reduce efficacy in retrospective analyses .
  • Methodology : Cross-over trials measuring plasma this compound levels before/after co-administration with antiretrovirals .

Q. What methodologies resolve contradictions in this compound’s environmental impact (e.g., wastewater detection vs. ecological toxicity)?

  • High-resolution effect-directed analysis (HREDA) : Identifies this compound in wastewater at concentrations <1 ng/L, despite low detection via standard LC-MS .
  • Bioassays : Yeast-based reporter systems quantify progestogenic activity in environmental samples .
  • Ecotoxicity models : Assess effects on aquatic organisms using chronic exposure assays .

Q. How are adverse events (AEs) associated with this compound systematically analyzed in pharmacovigilance studies?

  • Data mining algorithms : Proportional reporting ratios (PRR) and Bayesian confidence propagation neural networks (BCPNN) detect AE signals (e.g., intracranial hypertension risk) in databases like FAERS .
  • Subgroup analyses : Stratify AEs by dose, duration, and patient comorbidities .

Q. What experimental models evaluate this compound’s impact on reproductive toxicity or infertility?

  • Rodent models : Chronic this compound administration (e.g., 0.14 mg/g for 7 days) induces reversible anovulation, assessed via histopathology and hormone profiling .
  • In vitro assays : Ovarian follicle cultures quantify steroidogenesis disruption under this compound exposure .

Q. How is this compound quantified in biological and environmental matrices, and what are the limitations of current assays?

  • Flow luminescence immunoassay (FLIA) : Detects this compound at 0.1 pg/mL with minimal cross-reactivity .
  • LC-TOF/MS : Identifies degradation byproducts (e.g., hydroxylated metabolites) in electrochemical treatment studies .
  • Challenges : Matrix effects in wastewater require solid-phase extraction (SPE) for reliable quantification .

Q. What meta-analysis strategies address conflicting data on this compound’s association with breast cancer risk?

  • Sensitivity analysis : Exclude studies with confounding variables (e.g., concurrent tamoxifen use) .
  • Dose-response modeling : Correlate intrauterine this compound dose (e.g., 52 mg vs. 13.5 mg) with cancer incidence .

Q. How do advanced PK/PD models optimize this compound dosing for diverse populations (e.g., obese vs. non-obese individuals)?

  • Mechanistic modeling : Incorporates body weight, hepatic metabolism, and receptor binding affinity to predict dose-exposure relationships .
  • Virtual population simulations : Generate AUC distributions for subpopulations using Monte Carlo methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levonorgestrel
Reactant of Route 2
Reactant of Route 2
Levonorgestrel

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.